
2-Nitromethylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitromethylimidazole is a compound belonging to the nitroimidazole family, characterized by the presence of a nitro group attached to the imidazole ring. Nitroimidazoles are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antiprotozoal agents . The nitro group in these compounds plays a crucial role in their biological activity, making them valuable in various therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitromethylimidazole typically involves the nitration of imidazole derivatives. One common method is the reaction of imidazole with a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the imidazole ring . Another approach involves the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for the formation of disubstituted imidazoles under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration processes, utilizing continuous flow reactors to ensure efficient and controlled nitration. The use of heterogeneous catalysts, such as ZnFe2O4 nanoparticles, has also been explored to enhance the yield and selectivity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitromethylimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminoimidazole derivatives.
Substitution: The nitro group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogenation reactions typically involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of nitrosoimidazole or nitrate derivatives.
Reduction: Formation of aminoimidazole derivatives.
Substitution: Formation of halogenated or alkylated imidazole derivatives.
Applications De Recherche Scientifique
2-Nitromethylimidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-nitromethylimidazole involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. In the case of its use as an antibiotic, the reduced nitro group forms free radicals that damage bacterial DNA, proteins, and membranes, ultimately leading to cell death . The compound’s ability to target hypoxic cells makes it particularly effective against anaerobic bacteria and parasites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A 5-nitroimidazole derivative used to treat anaerobic bacterial and protozoal infections.
Tinidazole: Another 5-nitroimidazole with similar applications to metronidazole.
Benznidazole: A 2-nitroimidazole used primarily for the treatment of Chagas disease.
Uniqueness of 2-Nitromethylimidazole
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry. Additionally, its effectiveness against hypoxic cells highlights its potential in targeting anaerobic infections and certain types of cancer .
Propriétés
Numéro CAS |
393516-79-5 |
|---|---|
Formule moléculaire |
C4H5N3O2 |
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
2-(nitromethyl)-1H-imidazole |
InChI |
InChI=1S/C4H5N3O2/c8-7(9)3-4-5-1-2-6-4/h1-2H,3H2,(H,5,6) |
Clé InChI |
UJGLGHFVENLPLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



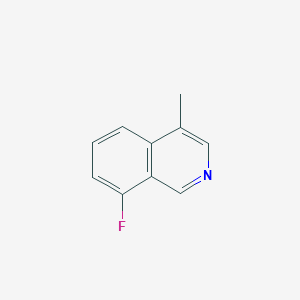

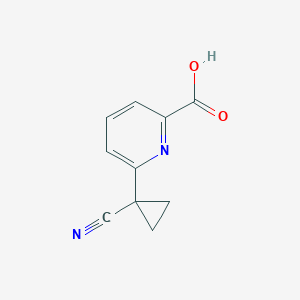
![4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate](/img/structure/B13100236.png)


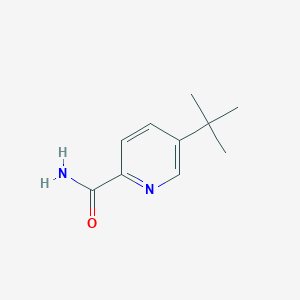
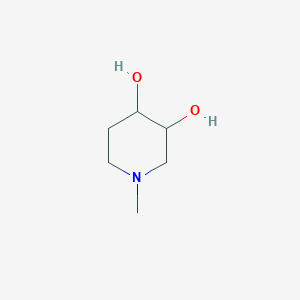
![(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13100271.png)
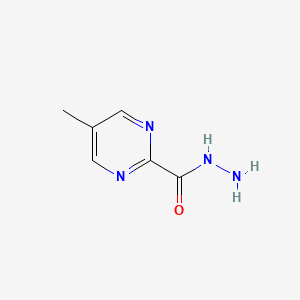
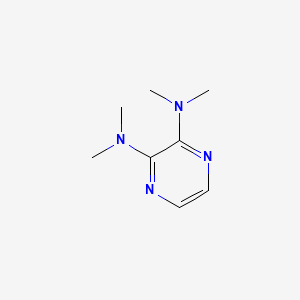

![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)
